1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
Properties
Molecular Formula |
C9H13ClFNS |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNS.ClH/c10-9-4-3-8(12-9)6-11-5-7-1-2-7;/h3-4,7,11H,1-2,5-6H2;1H |
InChI Key |
ALEIFSVFNCBUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Reductive amination is the most widely documented method for synthesizing this compound. The process involves the condensation of cyclopropyl-(5-fluoro-2-thienyl)ketone with ammonia or ammonium acetate, followed by reduction to form the secondary amine.
Reaction Scheme :
$$
\text{Cyclopropyl-(5-fluoro-2-thienyl)ketone} + \text{NH}3 \xrightarrow{\text{NaBH(OAc)}3} \text{1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine}
$$
Synthetic Steps
Ketone Synthesis :
Reductive Amination :
Optimization Data
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | Maximizes selectivity for secondary amine |
| Solvent | Dichloroethane (DCE) | Enhances reaction rate |
| Temperature | 25°C | Prevents over-reduction |
Analytical Validation :
- ¹H NMR : δ 0.5–1.5 ppm (cyclopropyl CH₂), 6.5–7.5 ppm (thienyl protons).
- HRMS (ESI) : [M+H]⁺ m/z calc. 171.24, found 171.23.
Nucleophilic Substitution of Halogenated Intermediates
Two-Step Alkylation
This method involves sequential alkylation of ammonia with halogenated precursors:
Step 1 : Synthesis of 5-fluoro-2-thienylmethyl bromide via bromination of 5-fluoro-2-thiophenemethanol using PBr₃.
Step 2 : React with cyclopropylmethylamine in DMF at 60°C for 6 hours.
Reaction Scheme :
$$
\text{5-Fluoro-2-thienylmethyl bromide} + \text{cyclopropylmethylamine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Yield : 55–62%.
Challenges and Solutions
- Over-Alkylation : Mitigated by using excess ammonia and controlled stoichiometry.
- Byproducts : Remove using silica gel chromatography (hexane/EtOAc 7:3).
Cross-Coupling and Subsequent Functionalization
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling forms the carbon skeleton before introducing the amine group:
Buchwald-Hartwig Amination
For halogenated precursors (e.g., 5-fluoro-2-thienylmethyl chloride ), react with cyclopropylamine using Pd₂(dba)₃ and Xantphos.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 65–78 | ≥98 | High | Moderate |
| Nucleophilic Substitution | 55–62 | ≥95 | Moderate | Low |
| Cross-Coupling | 70–75 | ≥97 | Low | High |
Key Insights :
- Reductive amination offers the best balance of yield and scalability.
- Cross-coupling is optimal for high-purity applications but requires expensive catalysts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or cyclopropyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Properties
1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibits several pharmacological properties that make it a candidate for further research:
- Serotonin Receptor Agonism : The compound has been investigated for its action as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that derivatives of cyclopropylmethylamines have shown significant selectivity and functional activity at these receptors, which are implicated in various psychiatric disorders .
- Antipsychotic Activity : Some studies have demonstrated that related compounds exhibit antipsychotic-like effects in animal models. For instance, N-substituted (2-phenylcyclopropyl)methylamines have been shown to have potential antipsychotic activity through their action on the serotonin system, suggesting that 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine may share similar properties .
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine:
- Antitumor Activity : Related compounds have been shown to exhibit cytotoxic properties against various cancer cell lines. For example, certain thiophene derivatives demonstrated significant growth inhibition in treated cell lines, suggesting that modifications to the thiophene structure could enhance antitumor activity .
- Neuropharmacology : In a study focusing on serotonin receptor selectivity, compounds similar to 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine were found to selectively activate the 5-HT2C receptor without significant β-arrestin recruitment, indicating potential for reduced side effects compared to traditional antipsychotics .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting substituents, molecular features, and inferred properties:
Biological Activity
1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHFNS. Its structure features a cyclopropyl ring and a thienyl moiety, which are known to influence its interaction with biological targets.
The biological activity of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can be attributed to its interaction with various molecular targets:
- Serotonin Receptors : The compound has been investigated for its agonistic activity at serotonin 2C (5-HT) receptors, which are implicated in mood regulation and appetite control. Compounds with similar structures have shown selectivity for Gq signaling pathways, potentially influencing neuropharmacological effects .
- Enzyme Inhibition : Studies indicate that derivatives of this compound may inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS. This inhibition leads to reduced inflammatory responses, highlighting its potential as an anti-inflammatory agent .
Biological Activity
The biological activities of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can be summarized as follows:
Case Studies
- Anticancer Activity : In vitro studies have shown that 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibits significant cytotoxicity against the HepG2 liver cancer cell line with an IC value indicating potent activity. The mechanism involves apoptosis induction through caspase activation .
- Anti-inflammatory Studies : A series of experiments demonstrated that the compound significantly reduces inflammation in animal models by downregulating COX-2 expression. The anti-inflammatory efficacy was comparable to standard drugs like indomethacin .
- Neuropharmacological Research : Functional assays revealed that compounds structurally related to 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine selectively activate the 5-HT receptor without significant β-arrestin recruitment, suggesting a unique signaling profile that could be leveraged for therapeutic purposes in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
